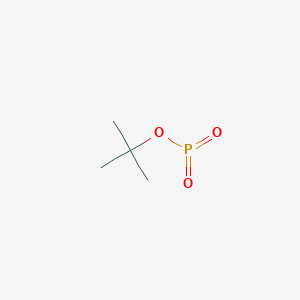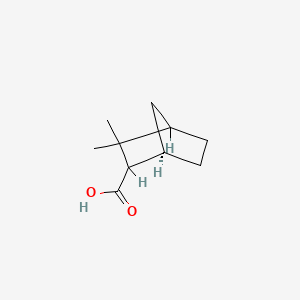
(1R-endo)-3,3-Dimethylbicyclo(2.2.1)heptane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4S)-3,3-Dimethylbicyclo[221]heptane-2beta-carboxylic acid is a bicyclic compound characterized by a unique structural framework This compound is notable for its rigid bicyclo[221]heptane core, which imparts distinct chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid typically involves a series of steps starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. This is followed by functional group transformations to introduce the carboxylic acid moiety. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This can include the use of continuous flow reactors, advanced catalytic systems, and automated processes to scale up the production while maintaining the desired purity and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid site.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, this compound has potential applications in drug development. Its unique structure can be exploited to design molecules with specific biological activities, such as enzyme inhibitors or receptor agonists.
Industry
In the industrial sector, (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid can be used in the production of polymers, resins, and other materials that benefit from its rigidity and stability.
Mechanism of Action
The mechanism by which (1R,4S)-3,3-Dimethylbicyclo[2.2.1]heptane-2beta-carboxylic acid exerts its effects involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins, enzymes, or receptors, influencing their activity. The bicyclic core provides a rigid scaffold that can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Camphor: Another bicyclic compound with a similar core structure but different functional groups.
Sordarins: Natural products containing the bicyclo[2.2.1]heptane scaffold.
α-Santalol and β-Santalol: Compounds with similar structural motifs used in fragrances and pharmaceuticals.
Uniqueness
(1R,4S)-3,3-Dimethylbicyclo[221]heptane-2beta-carboxylic acid is unique due to its specific stereochemistry and functional group arrangement
Properties
CAS No. |
67518-98-3 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1R)-3,3-dimethylbicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c1-10(2)7-4-3-6(5-7)8(10)9(11)12/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7?,8?/m1/s1 |
InChI Key |
KJKODDSNIDHCKV-JECWYVHBSA-N |
Isomeric SMILES |
CC1(C2CC[C@H](C2)C1C(=O)O)C |
Canonical SMILES |
CC1(C2CCC(C2)C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetrasodium;1,3-bis(ethenyl)benzene;1,4-bis(ethenyl)benzene;2-[carboxylatomethyl-[(3-ethenylphenyl)methyl]amino]acetate;2-[carboxylatomethyl-[(4-ethenylphenyl)methyl]amino]acetate;1-(chloromethyl)-3-ethenylbenzene;1-(chloromethyl)-4-ethenylbenzene;1-(dichloromethyl)-3-ethenylbenzene;1-(dichloromethyl)-4-ethenylbenzene;1-ethenyl-3-ethylbenzene;1-ethenyl-4-ethylbenzene;styrene](/img/structure/B14139656.png)
![2-Phenyl-5,6-dihydro-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B14139668.png)
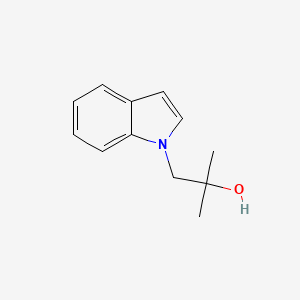
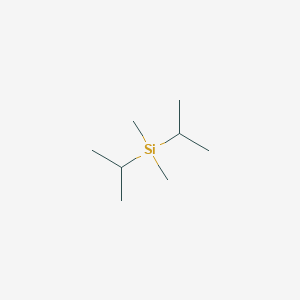
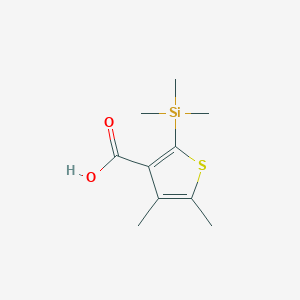
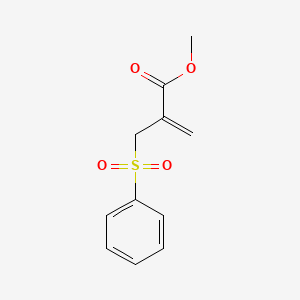
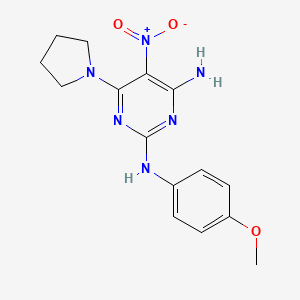
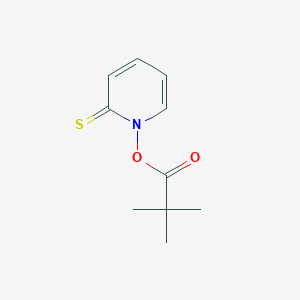
![1,1-Dimethylethyl 7,8-dihydro-2-(hydroxymethyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B14139694.png)
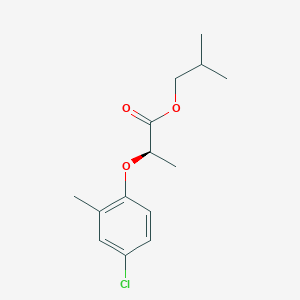
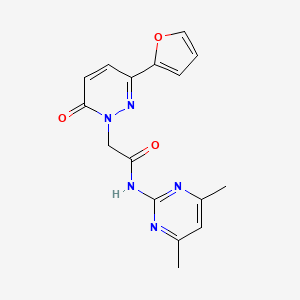
![4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14139706.png)
